Allo-UDCA

Description

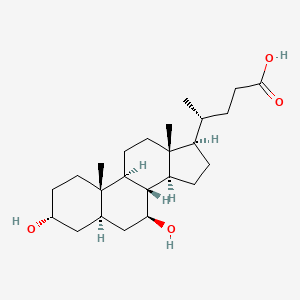

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4R)-4-[(3R,5R,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H40O4/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26/h14-20,22,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15-,16-,17-,18+,19+,20+,22+,23+,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUDATBOHQWOJDD-SHOXBNBYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C[C@@H]4[C@@]3(CC[C@H](C4)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H40O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular and Cellular Mechanisms of Allo Udca Action in Preclinical Models

Interactions with Nuclear Receptors and Associated Signaling Pathways

Allo-UDCA, like other bile acids, is recognized as a signaling molecule that can modulate the activity of nuclear receptors, which are key regulators of metabolic and inflammatory pathways.

Modulation of Farnesoid X Receptor (FXR) Activity in In Vitro and Animal Models

The farnesoid X receptor (FXR) is a critical nuclear receptor involved in bile acid homeostasis. frontiersin.orgkarger.com In contrast to potent FXR agonists like chenodeoxycholic acid (CDCA), preclinical studies have shown that UDCA, the parent compound of this compound, is considered a natural antagonist of FXR. tandfonline.com While UDCA can enter the FXR ligand-binding domain, it does not appear to activate the receptor effectively. researchgate.net Transactivation experiments have demonstrated that UDCA and its taurine (B1682933) conjugate, TUDCA, lack direct FXR agonist activity and may even slightly enhance the FXR transactivation caused by CDCA. researchgate.net

In animal models, UDCA treatment has been shown to modulate FXR signaling-related gene expression. For instance, it can downregulate the expression of cyp7A1, the rate-limiting enzyme in bile acid synthesis, and upregulate the small heterodimer partner (SHP), a negative regulator of FXR. mdpi.com This suggests an indirect modulation of the FXR signaling pathway, contributing to the homeostatic control of bile acid levels. mdpi.com While these findings are based on UDCA, the structural similarity of this compound suggests a comparable mode of interaction with FXR, although direct studies on this compound are less common.

Table 1: Effects of UDCA on FXR Signaling in Preclinical Models

| Model System | Key Findings | Reference |

|---|---|---|

| In vitro (Transactivation assays) | Lacks direct FXR agonist activity. | researchgate.net |

| In vitro (HepG2 cells) | Downregulates cyp7A1 and upregulates shp gene expression. | mdpi.com |

Engagement with Pregnane (B1235032) X Receptor (PXR) and Constitutive Androstane (B1237026) Receptor (CAR) in Experimental Systems

The pregnane X receptor (PXR) and the constitutive androstane receptor (CAR) are nuclear receptors that play a crucial role in the detoxification of xenobiotics and endobiotics, including bile acids. nih.gov These receptors regulate the expression of genes involved in drug metabolism and transport. nih.govscispace.com PXR and CAR can be activated by a variety of ligands, including some bile acids, and often regulate a common set of genes. scispace.com

In experimental models of cholestasis, the activation of PXR and CAR has been shown to be a protective mechanism against liver injury by promoting the metabolism and excretion of bile acids and bilirubin. e-cmh.org While specific studies on the direct interaction of this compound with PXR and CAR are limited, the established role of these receptors in bile acid signaling suggests they may be involved in the cellular response to this compound. frontiersin.orgnih.gov It is known that lithocholic acid (LCA) can activate PXR, promoting intestinal epithelial cell motility. tandfonline.com Given the structural similarities among bile acids, it is plausible that this compound may also engage with these pathways, although further research is needed to confirm the specifics of this interaction.

Table 2: General Functions of PXR and CAR in Bile Acid Homeostasis

| Receptor | Function in Experimental Systems | Reference |

|---|---|---|

| PXR | Regulates genes for xenobiotic and bile acid metabolism and transport. | nih.govscispace.com |

| CAR | Co-regulates bile acid metabolism and clearance with PXR. | nih.gove-cmh.org |

Activation of G-Protein Coupled Bile Acid Receptor 1 (GP-BAR1/TGR5) in Cellular Contexts

The G-protein coupled bile acid receptor 1 (GP-BAR1), also known as TGR5, is a cell surface receptor that mediates some of the signaling effects of bile acids. uniprot.orgwikipedia.org Unlike nuclear receptors, TGR5 activation triggers rapid, non-genomic signaling cascades. mdpi.com In cellular contexts, UDCA has been identified as a TGR5 agonist, although its potency can be cell-type dependent. researchgate.netmedrxiv.org The activation of TGR5 by bile acids typically leads to an increase in intracellular cyclic AMP (cAMP) levels, which in turn modulates various downstream signaling pathways. wikipedia.orgmdpi.com

Research has shown that UDCA can stimulate cAMP release in neonatal rat ventricular myocytes through TGR5 activation. medrxiv.org Furthermore, UDCA has been used as a structural scaffold to develop more selective and potent GP-BAR1 agonists, highlighting its interaction with this receptor. acs.org The activation of TGR5 is implicated in the suppression of macrophage function and the regulation of energy homeostasis. wikipedia.org Given that this compound is a stereoisomer of UDCA, it is anticipated to share the ability to activate TGR5, initiating similar downstream signaling events.

Table 3: this compound's Parent Compound (UDCA) and TGR5 Activation

| Cellular Context | Effect of UDCA | Downstream Signal | Reference |

|---|---|---|---|

| Neonatal rat ventricular myocytes | TGR5 activation | Increased intracellular cAMP | medrxiv.org |

| Various cellular systems | TGR5 agonism (cell-type dependent) | cAMP production | researchgate.netwikipedia.org |

Influence on Mitogen-Activated Protein Kinase (MAPK) and PI3K/Akt Signaling in Preclinical Research

The mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathways are fundamental to cell survival, proliferation, and apoptosis. nih.govmdpi.com Preclinical studies have demonstrated that UDCA can activate both the MAPK/ERK and PI3K/Akt pathways. rug.nlnih.gov This activation is a key component of the anti-apoptotic effects of UDCA, helping to protect cells from bile acid-induced cell death. rug.nl

In primary rodent hepatocytes, treatment with UDCA leads to the activation of MAPK, which is dependent on the activation of the epidermal growth factor receptor (EGFR). nih.gov The protective effect of tauroursodeoxycholic acid (TUDCA) against apoptosis has been shown to be dependent on the activation of p38 MAPK, ERK, and PI3K pathways. rug.nl Conversely, the inhibition of the MAPK and PI3K pathways has been found to enhance UDCA-induced apoptosis in hepatocytes. nih.gov These findings suggest that the modulation of these survival pathways is a significant mechanism of action for UDCA and likely for its isomer, this compound.

Table 4: Influence of UDCA on MAPK and PI3K/Akt Pathways

| Experimental Model | Pathway(s) Activated | Observed Effect | Reference |

|---|---|---|---|

| Primary rodent hepatocytes | MAPK/ERK, PI3K/Akt | Counteraction of bile acid-induced apoptosis | nih.gov |

Cellular and Subcellular Modulations in Experimental Systems

Beyond receptor-mediated signaling, this compound's parent compound, UDCA, has been shown to directly modulate critical cellular stress response pathways, particularly those originating in the endoplasmic reticulum.

Regulation of Endoplasmic Reticulum (ER) Stress Response Pathways in Cellular Models

The endoplasmic reticulum (ER) is a central organelle for protein folding and lipid synthesis. frontiersin.org A variety of cellular insults can lead to the accumulation of unfolded or misfolded proteins in the ER, a condition known as ER stress, which in turn activates the unfolded protein response (UPR). frontiersin.org The UPR is a complex signaling network initiated by three main sensors: IRE1, PERK, and ATF6. mdpi.com

In cellular models, UDCA is a known alleviator of ER stress. nih.govnih.gov It has been shown to effectively reduce the expression of key ER stress markers, including X-box binding protein-1 (XBP-1) and C/EBP-homologous protein (CHOP), in endothelial cells subjected to stress. nih.govnih.gov Furthermore, research suggests that UDCA may directly interact with the ER stress sensor PERK, thereby modulating its activity and downstream signaling. mdpi.com By mitigating ER stress, UDCA can protect cells from apoptosis and maintain cellular homeostasis. mdpi.comnih.gov This mechanism is considered a significant contributor to its cytoprotective effects and is likely a key aspect of this compound's mode of action.

Table 5: Regulation of ER Stress by UDCA in Cellular Models

| Cellular Model | Key ER Stress Markers Modulated | Proposed Mechanism | Reference |

|---|---|---|---|

| Endothelial cells | Decreased XBP-1 and CHOP expression | Inhibition of disturbed flow-induced ER stress | nih.govnih.gov |

| Primary neuron cultures | Decreased up-regulation of pro-apoptotic CHOP | Alleviation of ER stress | mdpi.com |

Effects on Mitochondrial Function and Bioenergetics in In Vitro Systems

Modulation of Autophagy Pathways in Cellular and Organoid Models

The role of this compound in the regulation of autophagy in cellular and organoid models is currently undefined. Autophagy is a critical cellular process for degrading and recycling damaged components, and its modulation by bile acids like UDCA and its derivative nor-UDCA is an area of active research. These compounds have been shown to induce autophagy, which contributes to their cytoprotective effects researchgate.netresearchgate.net. However, specific preclinical studies investigating whether this compound can initiate or modulate autophagic flux in hepatocytes, cholangiocytes, or other cell types are absent from the current body of scientific literature. The impact of the 5α-configuration on this pathway remains to be explored.

Investigation of Cholangiocyte and Hepatocyte Cytoprotective Mechanisms in Experimental Cultures

The cytoprotective effects of UDCA in liver cells are a cornerstone of its therapeutic use, involving protection against toxic bile acids, inhibition of apoptosis, and stimulation of hepatobiliary secretion. jgld.roxiahepublishing.comresearchgate.netresearchgate.net These mechanisms are often mediated by complex signaling pathways. jgld.ro

Investigations into whether this compound provides similar cytoprotection to cholangiocytes and hepatocytes are lacking. Preclinical experimental models have not yet been extensively used to determine if this compound can mitigate bile acid-induced cytotoxicity, reduce apoptosis, or enhance the protective "bicarbonate umbrella" in cholangiocytes. xiahepublishing.comresearchgate.net Understanding the cytoprotective potential of this compound is critical, as its structural variance from UDCA could lead to different interactions with cellular membranes and signaling proteins.

Gene Expression and Transcriptional Regulation Studies in Preclinical Models

Bile acids are known to act as signaling molecules that regulate the expression of a multitude of genes involved in their own synthesis, transport, and metabolism, primarily through nuclear receptors like the farnesoid X receptor (FXR). UDCA itself is considered a weak FXR agonist but can influence the expression of various transport proteins and metabolic enzymes. archivog.commdpi.comnih.gov

Specific studies on how this compound influences global gene expression and transcriptional regulation in preclinical models are not available. It is unknown whether this compound interacts with FXR or other nuclear receptors to modulate the transcription of key hepatic or intestinal genes. Metabolomic and transcriptional network models have identified various "allo" bile acids, such as allolithocholic acid (alloLCA), suggesting they are part of the complex bile acid signaling network, but the specific role of this compound within this system has not been characterized. alz.orgscispace.com

Biological Activities of Allo Udca in Preclinical Disease Models

Investigations in Experimental Cholestatic Models (Non-human)

Cholestasis, a condition characterized by reduced bile flow, leads to the accumulation of toxic bile acids in the liver, causing cellular damage. Allo-UDCA's effects have been explored in non-human experimental models of cholestasis.

Preclinical studies suggest that bile acids can influence bile flow and the expression of transporters responsible for their secretion. While research on this compound is specific, the broader context of its parent compound, UDCA, indicates a mechanism involving the stimulation of hepatobiliary secretion. psu.edujgld.ro In mouse models, UDCA has been shown to up-regulate the gene expression of key canalicular transporters such as the bile salt export pump (Bsep) and the multidrug resistance-associated protein 2 (Mrp2). jgld.ronih.govwjgnet.com It also stimulates alternative basolateral transporters like Mrp3 and Mrp4, which serve as a compensatory mechanism during cholestasis. nih.govwjgnet.com This modulation of transporter expression is a critical mechanism for enhancing the secretory capacity of hepatocytes. jgld.ronih.govwjgnet.com In rat models, this compound has been observed to decrease hepatic bile flow. avantiresearch.com

Table 1: Effect of UDCA on Biliary Transporter Expression in Preclinical Models

| Transporter | Model | Effect of UDCA | Reference |

|---|---|---|---|

| Bsep | Mouse Liver | Stimulates gene expression | jgld.ronih.govwjgnet.com |

| Mrp2 | Mouse Liver | Stimulates gene expression | jgld.ronih.govwjgnet.com |

| Mrp3 | Mouse Liver | Stimulates gene expression | nih.govwjgnet.com |

The accumulation of hydrophobic bile acids during cholestasis is a primary driver of liver damage. nih.gov In animal models, these toxic bile acids induce injury to hepatocytes. nih.gov this compound has been identified as a marker for cholestasis and can lead to the loss of microvilli and dilation of canaliculi in hepatocytes. avantiresearch.com In contrast, its parent compound UDCA has demonstrated protective effects against bile acid-induced cellular injury. nih.gov In Mdr2-knockout mice, a model for chronic cholangitis, UDCA administration reduces cholangiocellular injury. nih.govwjgnet.com Similar protective effects of UDCA have been observed in bile-duct-ligated rats. nih.govwjgnet.com The cytoprotective actions of UDCA are attributed to its ability to stabilize cell membranes and inhibit apoptosis triggered by toxic bile acids. researchgate.net

Modulation of Bile Flow Dynamics and Biliary Transporter Expression

Anti-inflammatory and Immunomodulatory Actions in Experimental Systems

Beyond its effects on cholestasis, this compound and its related compounds exhibit anti-inflammatory and immunomodulatory properties in various experimental settings.

Studies using RAW 264.7 macrophages, a murine cell line, have shown that UDCA can inhibit the production of pro-inflammatory cytokines. plos.org Specifically, UDCA was found to decrease the lipopolysaccharide (LPS)-stimulated release of tumor necrosis factor-α (TNF-α), interleukin-1α (IL-1α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) at both the mRNA and protein levels. plos.org In a mouse model of colitis-associated cancer, UDCA treatment also led to a significant decrease in several inflammatory cytokines, including IL-1β, IL-6, and TNF-α. nih.gov Furthermore, in rat microglia, UDCA was shown to inhibit the production of the pro-inflammatory cytokine IL-1β. nih.gov

Table 2: Effect of UDCA on Pro-inflammatory Cytokine Production in Preclinical Models

| Cytokine | Model | Effect of UDCA | Reference |

|---|---|---|---|

| TNF-α | RAW 264.7 Macrophages | Decreased production | plos.org |

| IL-1α | RAW 264.7 Macrophages | Decreased production | plos.org |

| IL-1β | RAW 264.7 Macrophages | Decreased production | plos.org |

| IL-6 | RAW 264.7 Macrophages | Decreased production | plos.org |

| IL-1β, IL-6, TNF-α | Mouse Model of Colitis-Associated Cancer | Decreased levels | nih.gov |

Recent in vitro studies have highlighted the role of Allo-LCA, a related secondary bile acid, in modulating immune cell polarization. Allo-LCA has been shown to prevent the M1 polarization of macrophages. nih.gov In studies involving human macrophages, Allo-LCA, along with other bile acids, was found to down-regulate the expression of TNFα in M1 macrophages. biorxiv.org Furthermore, Allo-LCA increased the expression of the M2 macrophage marker CD206. biorxiv.org In the context of T-cells, Allo-LCA was among the bile acids that effectively reduced the expression of IL-17a in Th17 cells. biorxiv.org It also increased the expression of FOXP3 and IL-10 in regulatory T cells (Tregs). biorxiv.org

The anti-inflammatory effects of these bile acids are mediated through their influence on key signaling pathways. In a murine model of Clostridioides difficile infection, administration of UDCA led to alterations in the inflammatory transcriptome and the expression of bile acid activated receptors, including the farnesoid X receptor (FXR) and the transmembrane G protein-coupled membrane receptor 5 (TGR5), which are known to modulate the innate immune response via pathways like NF-κB. biorxiv.orgnih.gov In RAW 264.7 macrophages, UDCA was found to suppress the phosphorylation of ERK, JNK, and p38, which are components of the MAPK signaling pathway, as well as inhibit the NF-κB pathway. plos.org Similarly, in a rat model of spinal cord injury, UDCA suppressed the phosphorylation of ERK, JNK, and p38 signals. nih.gov In a diabetic mouse model, UDCA was shown to inhibit atheromatous plaque formation by decreasing the levels of RAGE (receptor for advanced glycation endproducts) and adhesion molecules. plos.org

Regulation of Immune Cell Polarization (e.g., Macrophages, T-cells) in In Vitro and Ex Vivo Studies

Antioxidant Mechanisms and Reactive Oxygen Species Scavenging in Cellular and Animal Models

There is a notable lack of specific studies on the direct antioxidant or reactive oxygen species (ROS) scavenging mechanisms of this compound in cellular or animal models. While the related compound UDCA is known for its antioxidant properties, it cannot be assumed that this compound possesses identical activities. Research into the redox-modulating effects of this compound is a potential area for future investigation.

Anti-apoptotic Mechanisms in Preclinical Models of Cell Death

Specific preclinical data detailing the anti-apoptotic mechanisms of this compound in models of cell death are scarce. The anti-apoptotic effects of bile acids are often linked to their ability to modulate mitochondrial pathways and cell signaling cascades. Whether this compound shares the well-documented anti-apoptotic properties of UDCA remains to be thoroughly investigated in relevant preclinical models.

Exploration in Experimental Metabolic Dysfunction Models

Detailed research findings from rodent models specifically investigating the impact of this compound on hepatic and systemic lipid homeostasis are not prominently featured in the available scientific literature. Bile acids are crucial regulators of lipid metabolism, and exploring how the specific stereochemistry of this compound influences these pathways is a necessary step to understand its potential role in metabolic diseases.

There is limited specific information from experimental obesity and diabetes models concerning the regulatory effects of this compound on glucose metabolism. While some bile acids are known to influence glucose homeostasis through various receptor-mediated pathways, dedicated studies on this compound are required to determine its specific effects.

Impact on Hepatic and Systemic Lipid Homeostasis in Rodent Models

Other Preclinical Research Avenues (e.g., neurodegenerative disease models, specific cell types)

Emerging research has begun to explore the biological activities of allo-bile acids and related compounds in specific contexts, such as immune modulation and microbiology.

One related compound, isoallo-lithocholic acid (isoalloLCA), a secondary bile acid derived from gut bacteria, has been identified as having potent antimicrobial properties. Studies have shown that isoalloLCA is enriched in the gut microbiome of centenarians and exhibits strong antimicrobial activity against various Gram-positive pathogens, including Clostridioides difficile and Enterococcus faecium. nutraingredients-usa.combmj.comfrontlinegenomics.com This effect is achieved by disrupting the integrity and permeability of the bacterial cell membrane. researchgate.net In mouse models of C. difficile infection, isoalloLCA supplementation was found to suppress the levels of the pathogen. frontlinegenomics.com Furthermore, isoalloLCA has been shown to enhance macrophage phagocytosis and alleviate inflammation and tissue damage in a mouse model of peritonitis caused by methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net

These findings suggest that specific allo-bile acid metabolites can play a crucial role in maintaining intestinal homeostasis by modulating the gut microbiota and host immune responses. frontlinegenomics.comresearchgate.net While this research focuses on isoalloLCA, it opens an avenue for investigating whether this compound or its metabolites possess similar immunomodulatory or antimicrobial activities.

Table of Research Findings for Allo-Bile Acid Metabolites

| Compound | Model | Key Findings |

|---|---|---|

| Isoallo-lithocholic acid (isoalloLCA) | In vitro (pathogenic bacteria) | Potent antimicrobial activity against Gram-positive pathogens (C. difficile, E. faecium, MRSA). nutraingredients-usa.comresearchgate.net |

| Isoallo-lithocholic acid (isoalloLCA) | Mouse model (C. difficile infection) | Suppressed levels of the pathogen in the gut. frontlinegenomics.com |

Structure Activity Relationship Sar Studies of Allo Udca and Its Derivatives

Influence of 5α-Stereochemistry on Specific Molecular Interactions and Biological Activities

The defining structural feature of allo-ursodeoxycholic acid (Allo-UDCA) is the A/B ring juncture, which possesses a trans configuration (5α-stereochemistry). This is in direct contrast to the cis configuration (5β-stereochemistry) found in the more common ursodeoxycholic acid (UDCA). frontiersin.orgmdpi.com This stereochemical difference imparts a more planar and rigid topography to the steroidal backbone of this compound compared to the curved nucleus of UDCA. frontiersin.orgmdpi.com Such fundamental changes in three-dimensional shape are pivotal in determining how the molecule interacts with biological targets like receptors and enzymes.

Bile acids exert many of their effects by acting as signaling molecules that bind to dedicated receptors, such as the farnesoid X receptor (FXR) and the G-protein coupled receptor GP-BAR1 (also known as TGR5). nih.gov The specific geometry and positioning of hydroxyl groups and the side chain are critical for receptor binding and activation. While UDCA is known to be a weak or non-agonist of FXR, its unique stereochemistry allows for distinct interactions. nih.govresearchgate.net For instance, studies on UDCA's interaction with the ileal bile acid binding protein (IBABP) show that it binds to a single site and allosterically increases the affinity for other major bile acids at a second site. nih.gov This complex interaction, which is necessary for the full activation of FXRα by other bile acids, is dictated by UDCA's specific structure. nih.gov

Rational Design and Synthesis of this compound Chemical Modifications and Analogs for Research Applications

The scarcity of allo-bile acids from natural sources necessitates their preparation through chemical synthesis, typically starting from the more abundant 5β-isomers. researchgate.net The rational design of these synthetic routes is crucial for producing this compound and its analogs for research purposes, allowing for the systematic investigation of their structure-activity relationships.

A key challenge in the synthesis of allo-bile acids is the stereoselective inversion at the C-5 position. researchgate.net Researchers have developed multi-step synthetic pathways to achieve this transformation. A common strategy involves:

Selective Oxidation : The process often begins with the selective oxidation of the 3α-hydroxyl group of a 5β-bile acid precursor to a 3-keto group. researchgate.net

Unsaturation : A dehydrogenation reaction is then employed to introduce a double bond into the A-ring, typically creating a Δ⁴-3-keto or a Δ¹,⁴-dien-3-one system. researchgate.net

Stereoselective Reduction : The crucial step is the reductive allomerization of the unsaturated intermediate. The reduction of the Δ⁴-3-keto group, often using lithium in liquid ammonia (B1221849), can establish the desired 5α-hydrogen (A/B trans) configuration. researchgate.net

Final Reduction : Subsequent reduction of the remaining 3-keto group, for example with K-Selectride, can regenerate the 3α-hydroxyl group, yielding the final allo-bile acid. researchgate.net

The table below outlines a general synthetic approach for converting 5β-bile acids to their 5α-counterparts.

| Step | Reaction | Typical Reagents | Purpose |

| 1 | Selective Oxidation of C3-OH | Various oxidants (e.g., Ag₂CO₃, MnO₂, NBS, PCC) | To form a 3-keto group, which is a prerequisite for subsequent reactions. researchgate.net |

| 2 | Dehydrogenation | Iodoxybenzene (IBX) catalyzed by benzeneseleninic anhydride | To introduce unsaturation in the A-ring (e.g., a 1,4-dien-3-oxo system). researchgate.net |

| 3 | Reductive Allomerization | Lithium in liquid ammonia (Li/liq. NH₃) | To stereoselectively reduce the double bond, establishing the 5α (A/B trans) ring fusion. researchgate.net |

| 4 | Ketone Reduction | K-Selectride® (Potassium tri-sec-butylborohydride) | To reduce the 3-oxo group back to a 3α-hydroxyl group with high stereoselectivity. researchgate.net |

These synthetic efforts are not limited to this compound but extend to a variety of analogs designed to probe biological functions. For example, modifications to the side chain of UDCA have been explored to create analogs resistant to bacterial 7-dehydroxylation or to alter hydrophilicity, demonstrating the broad interest in designing novel bile acid derivatives for research. google.comnih.gov

Investigation of Ligand Binding Profiles and Receptor Specificity in Vitro

The in vitro characterization of ligand binding profiles is essential to understand the biological function of this compound and its derivatives. Such studies determine the affinity and selectivity of these compounds for specific molecular targets, primarily nuclear receptors and cell-surface receptors involved in bile acid signaling.

For context, the 5β-isomer, UDCA, is characterized as a selective agonist for the G-protein coupled bile acid receptor 1 (GP-BAR1/TGR5). nih.govresearchgate.net It is notably devoid of direct agonist activity towards FXR, a key regulator of bile acid homeostasis. nih.govresearchgate.net This profile distinguishes it from other primary bile acids like chenodeoxycholic acid (CDCA) and cholic acid (CA), which are potent FXR agonists.

Specific in vitro research has been conducted on allochenodeoxycholate, a closely related 5α-bile acid, to investigate the specificity of bile acid biofeedback mechanisms. In one study using cultured rat hepatocytes, allochenodeoxycholate was tested for its ability to inhibit bile acid synthesis. The results demonstrated that, similar to UDCA and its conjugates, allochenodeoxycholate failed to inhibit the activity of cholesterol-7α-hydroxylase, the rate-limiting enzyme in bile acid synthesis, in this experimental model. nih.gov

The table below summarizes the comparative findings from this in vitro study.

| Compound | Concentration Range Tested | Effect on Bile Acid Synthesis in Cultured Rat Hepatocytes |

| Allochenodeoxycholate | 10 to 200 µM | No inhibition observed. nih.gov |

| Ursodeoxycholic Acid (UDCA) | 10 to 200 µM | No inhibition observed. nih.gov |

| Tauro-UDCA (TUDCA) | 10 to 200 µM | No inhibition observed. nih.gov |

| Glyco-UDCA (GUDCA) | 10 to 200 µM | No inhibition observed. nih.gov |

These findings suggest that the 5α-stereochemistry of allochenodeoxycholate does not confer the ability to suppress bile acid synthesis via conventional feedback pathways in this rat hepatocyte system, a property it shares with the 5β-epimer UDCA. nih.gov This highlights that while stereochemistry is critical, other structural features also govern specific biological outcomes. Further in vitro screening of this compound against a wider panel of receptors and transporters is necessary to fully delineate its ligand binding profile and establish its specificity compared to other bile acids.

Analytical and Methodological Advancements in Allo Bile Acid Research

Development and Validation of Chromatographic and Spectrometric Techniques for Allo-UDCA Detection and Quantification in Biological Matrices (Preclinical Research)

The accurate detection and quantification of alloursodeoxycholic acid (this compound) in complex biological matrices such as plasma, feces, and tissue homogenates are fundamental to preclinical research. Given that this compound is an isomer of other bile acids, including ursodeoxycholic acid (UDCA) and chenodeoxycholic acid (CDCA), the primary challenge lies in developing highly selective and sensitive analytical methods. acs.org Advanced chromatographic techniques, particularly liquid chromatography (LC) coupled with mass spectrometry (MS), form the cornerstone of modern bile acid analysis. acs.orgresearchgate.net

Method development often begins with optimizing the chromatographic separation. Techniques like high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are commonly employed. conicet.gov.arresearchgate.net The choice of stationary phase is critical; C18 reversed-phase columns are frequently used to separate bile acids based on their hydrophobicity. nih.govdiva-portal.org Mobile phase composition, typically a mixture of an organic solvent like acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) acetate), is carefully adjusted to achieve optimal resolution between this compound and its structural isomers. conicet.gov.arnih.gov For particularly complex separations, two-dimensional liquid chromatography (2D-LC) offers enhanced resolution by using two different column chemistries or separation mechanisms. payeshdarou.ir

Following separation, detection is most effectively achieved using tandem mass spectrometry (MS/MS). nih.gov Electrospray ionization (ESI) in negative ion mode is the standard for bile acid analysis, as it efficiently generates deprotonated molecules [M-H]⁻. nih.govpayeshdarou.ir The mass spectrometer can then be operated in selected reaction monitoring (SRM) mode, where specific precursor-to-product ion transitions are monitored for the analyte and an internal standard, providing excellent specificity and sensitivity. acs.org

Validation of these methods is performed according to international guidelines to ensure reliability. diva-portal.orgpayeshdarou.ir Key validation parameters include linearity, sensitivity (limit of detection, LOD, and limit of quantification, LOQ), precision, accuracy, recovery, and matrix effects. diva-portal.orgmdpi.com The use of stable isotope-labeled internal standards is crucial for correcting matrix effects and variations during sample preparation. diva-portal.org For instance, a UPLC-MS/MS method for UDCA analysis in human plasma was validated over a concentration range, demonstrating high precision and accuracy. researchgate.net Such validated methods provide the robust data necessary for pharmacokinetic and metabolic studies in preclinical models. researchgate.net

Table 1: Example Validation Parameters for a UPLC-MS/MS Method for Bile Acid Quantification

| Validation Parameter | Description | Typical Acceptance Criteria | Example Finding |

|---|---|---|---|

| Linearity (R²) | The ability of the method to elicit test results that are directly proportional to the analyte concentration. | R² > 0.99 | Calibration curve achieved linearity with R² > 0.99 over a 50–8000 ppb range. payeshdarou.ir |

| Accuracy | The closeness of the determined value to the nominal or known true value. | Within ±15% of the nominal value (±20% at LOQ). | Accuracy ranged from 90.4% to 95.3% for UDCA analysis. researchgate.net |

| Precision (%RSD) | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. | ≤15% Relative Standard Deviation (RSD) (≤20% at LOQ). | Intra- and inter-day precision values (RSD) were below 10%. payeshdarou.ir |

| Limit of Quantification (LOQ) | The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Analyte response is identifiable, discrete, and reproducible with a precision of ≤20%. | LOQ values for 21 bile acids ranged from 2.3 to 27 ng/g in liver tissue. acs.org |

| Recovery | The extraction efficiency of an analytical method, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps. | Consistent, precise, and reproducible. | Recovery rates were 95 ± 4% for UDCA. researchgate.net |

Application of Advanced Mass Spectrometry (e.g., ER2-MS) for Isomer Identification and Metabolic Profiling

Distinguishing between bile acid isomers like this compound, UDCA, and CDCA is a significant analytical challenge because they often share the same molecular weight and can produce identical or very similar fragment ions in standard MS/MS experiments. acs.orgnih.gov To overcome this, advanced mass spectrometry techniques are indispensable for unambiguous isomer identification and comprehensive metabolic profiling.

High-resolution mass spectrometry (HRMS), such as that performed on Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instruments, provides high mass accuracy (<5 ppm) and resolution (>100,000 fwhm). mdpi.com This allows for the determination of elemental compositions and helps to differentiate compounds, though it often still requires chromatographic separation to resolve isomers. mdpi.com

A more sophisticated and powerful technique for isomer characterization is squared energy-resolved mass spectrometry (ER²-MS). nih.gov This strategy involves a multi-stage process. First, an initial energy-resolved MS (ER-MS) experiment is performed to generate breakdown graphs for the major fragment ions of a compound. nih.gov Subsequently, a second-generation (ER²-MS) experiment is conducted on a specific fragment ion to create a second-generation breakdown graph. nih.gov The resulting multi-dimensional data is highly specific to the molecule's structure. By comparing the second-generation breakdown graphs of an unknown metabolite to those of known reference standards, the structural nuclei can be definitively identified. nih.gov

This approach has been successfully used to characterize the metabolites of UDCA following in vitro incubation with liver microsomes. nih.gov In one study, ER²-MS was used to identify 20 different metabolites, including products of hydroxylation, oxidation, and epimerization, as well as their subsequent glucuronide and sulfate (B86663) conjugates. nih.gov The technique was able to confirm the specific conjugation sites on the bile acid structure, providing a level of detail not achievable with conventional MS/MS. nih.gov This ability to definitively identify isomeric structures is critical for accurately mapping the metabolic pathways of this compound and understanding its biotransformation. nih.gov

Table 2: Representative UDCA Metabolites Identified via an Integrated HR-MS and ER²-MS Strategy

| Metabolite ID | Proposed Biotransformation | Metabolic Phase | Identification Method |

|---|---|---|---|

| M1-M8 | Hydroxylation, Oxidation, Epimerization | Phase I | High-Resolution MS (HR-MS) |

| M9-M17 | Glucuronidation | Phase II | ER²-MS for conjugation site and nucleus confirmation. nih.gov |

| M18-M20 | Sulfation | Phase II | ER²-MS for conjugation site and nucleus confirmation. nih.gov |

Development of Novel In Vitro and In Silico Models for Predictive this compound Research

Advancements in allo-bile acid research are increasingly reliant on the development of predictive models that can simulate biological processes outside of living organisms. These novel in vitro (in glass) and in silico (computer-based) models offer efficient, ethical, and high-throughput alternatives to traditional animal studies for investigating the metabolism and potential biological activities of compounds like this compound. researchgate.net

In vitro models are crucial for studying metabolic pathways. A key technique is the use of subcellular fractions, such as liver microsomes, which are rich in drug-metabolizing enzymes like cytochrome P450s. nih.gov By incubating this compound with liver microsomes in the presence of necessary cofactors, researchers can simulate its Phase I metabolism (e.g., hydroxylation, oxidation). nih.gov To investigate Phase II metabolism (conjugation), the products from the first step can be further incubated with enzymes like uridine (B1682114) diphosphate-glycosyltransferases (UGTs) or sulfotransferases (SULTs). nih.gov This sequential metabolism approach allows for the step-wise characterization of metabolic pathways and the identification of key metabolites in a controlled environment, free from the complexity of a whole organism. nih.gov

In silico models use computer algorithms and specialized software to predict the properties of molecules based on their structure. researchgate.net Quantitative structure-activity relationship (QSAR) models, for example, can estimate a compound's bioavailability based on its physicochemical properties. researchgate.net Other computational tools and servers, such as PK-CSM, can predict a wide range of pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). jddtonline.info Knowledge-based expert systems can predict metabolic transformations and potential toxicity. researchgate.net These predictive tools are valuable in the early stages of research to screen compounds, prioritize experiments, and generate hypotheses about the biological fate and action of this compound, thereby streamlining the research and development process. researchgate.netjddtonline.info

Table 3: Overview of Predictive Models in Allo-Bile Acid Research

| Model Type | Specific Example | Application in this compound Research |

|---|---|---|

| In Vitro | Liver Microsome Assays | Studying Phase I metabolism (oxidation, hydroxylation) of this compound. nih.gov |

| Sequential Enzyme Incubations | Investigating Phase II conjugation (glucuronidation, sulfation) pathways. nih.gov | |

| In Silico | QSAR Models | Predicting bioavailability and other physicochemical properties. researchgate.net |

| ADME/Tox Prediction Software | Estimating pharmacokinetic profiles and potential toxicological endpoints. jddtonline.info |

Q & A

Q. How can I integrate multi-omics data to elucidate this compound’s off-target effects?

- Methodological Answer : Perform pathway enrichment analysis (KEGG, Reactome) on RNA-seq data to identify perturbed pathways (e.g., lipid metabolism). Correlate findings with untargeted metabolomics using weighted gene co-expression networks (WGCNA). Validate hypotheses with CRISPR-Cas9 knockout models .

Data Management and Reporting

Q. What tools facilitate collaborative data sharing in this compound research?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.